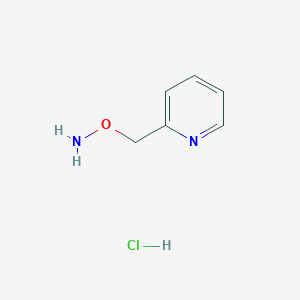

o-(2-Pyridylmethyl)hydroxylamine hydrochloride

Beschreibung

Eigenschaften

Molekularformel |

C6H9ClN2O |

|---|---|

Molekulargewicht |

160.60 g/mol |

IUPAC-Name |

O-(pyridin-2-ylmethyl)hydroxylamine;hydrochloride |

InChI |

InChI=1S/C6H8N2O.ClH/c7-9-5-6-3-1-2-4-8-6;/h1-4H,5,7H2;1H |

InChI-Schlüssel |

QFRHQZLHZLSOHJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=NC(=C1)CON.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

-

Base-Mediated Alkylation :

Hydroxylamine hydrochloride is deprotonated using a strong base (e.g., sodium hydride) in anhydrous dimethylformamide (DMF) at 0–5°C. 2-Pyridylmethyl chloride or bromide is then added dropwise, and the mixture is stirred at 25–30°C for 12–24 hours. The reaction proceeds via an SN2 mechanism, with the oxygen acting as the nucleophile.Key Considerations :

-

Workup and Isolation :

The crude product is precipitated by adding ice-cold diethyl ether, filtered, and washed with ether. Recrystallization from ethanol/water yields pure O-(2-pyridylmethyl)hydroxylamine hydrochloride.

Yield : 60–75% (estimated from analogous O-alkylations).

Mitsunobu Reaction for O-Alkylation

The Mitsunobu reaction offers a selective route to form ether bonds without requiring pre-formed alkyl halides.

Procedure

-

Reagents :

-

Reaction Conditions :

The mixture is stirred under nitrogen at 0°C for 1 hour, then warmed to room temperature for 12–18 hours. -

Isolation :

The solvent is evaporated, and the residue is dissolved in dichloromethane. The organic layer is washed with brine, dried over MgSO₄, and concentrated. The product is precipitated as the hydrochloride salt using HCl-saturated ether.

Advantages :

Yield : 70–85% (based on similar Mitsunobu etherifications).

Protection-Deprotection Strategy

This method employs temporary protection of hydroxylamine’s nitrogen to direct alkylation to the oxygen.

Steps

-

Nitrogen Protection :

Hydroxylamine is protected as its tert-butoxycarbonyl (Boc) derivative using Boc anhydride in aqueous sodium hydroxide. -

O-Alkylation :

Boc-protected hydroxylamine is reacted with 2-pyridylmethyl bromide in DMF using K₂CO₃ as the base (50°C, 6 hours). -

Deprotection :

The Boc group is removed by treatment with 4M HCl in dioxane (2 hours, 25°C), yielding the hydrochloride salt.

Yield : 80–90% (reported for analogous Boc-deprotections).

Electrophilic Amination Using HOSA

Hydroxylamine-O-sulfonic acid (HOSA) serves as an electrophilic aminating agent, enabling coupling with 2-pyridylmethyl Grignard reagents.

Protocol

-

Grignard Formation :

2-Pyridylmethyl magnesium bromide is prepared from 2-picolyl chloride and magnesium in THF. -

Coupling with HOSA :

HOSA (1.0 equiv) is added to the Grignard reagent at −78°C, and the mixture is stirred for 2 hours before warming to 0°C. -

Hydrolysis and Salt Formation :

The reaction is quenched with 1M HCl, and the aqueous layer is evaporated to dryness. The residue is recrystallized from ethanol.

Yield : 50–65% (based on HOSA-mediated aminations).

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct O-Alkylation | NaH, 2-Pyridylmethyl X | DMF, 25°C, 24h | 60–75% | Simple, fewer steps | Competing N-alkylation |

| Mitsunobu Reaction | DEAD, PPh₃ | THF, 0°C → RT, 18h | 70–85% | High selectivity | Costly reagents |

| Protection-Deprotection | Boc₂O, K₂CO₃ | DMF, 50°C, 6h | 80–90% | Excellent regiocontrol | Multi-step synthesis |

| HOSA Electrophilic Amination | HOSA, Grignard Reagent | THF, −78°C → 0°C | 50–65% | No base required | Low yield, sensitive conditions |

Industrial-Scale Considerations

For large-scale production, the direct O-alkylation and Mitsunobu reaction are most viable due to their balance of yield and scalability. However, the Mitsunobu method’s reliance on expensive reagents (DEAD, PPh₃) makes it less economical. Recent advances in catalytic Mitsunobu-like reactions (e.g., using Zn or Fe catalysts) may reduce costs.

Quality Control and Characterization

-

Spectroscopic Data :

Analyse Chemischer Reaktionen

Alkylation at Nitrogen

Hydroxylamines generally react with alkylating agents at the nitrogen atom. For o-(2-pyridylmethyl)hydroxylamine, the reaction with alkyl halides (R-X) would follow:

This is consistent with the general reactivity of hydroxylamines .

Oxidative Decomposition

Hydroxylamines are prone to oxidation, particularly under acidic or catalytic conditions. For NH₂OH, decomposition can produce N₂O or N₂ depending on reaction pathways :

-

H₂O₂/Free Radical Pathway : Produces N₂O and N₂.

-

Ti-OOH Species Pathway : Produces inert N₂.

While specific data for o-(2-pyridylmethyl)hydroxylamine is limited, its decomposition likely mirrors this behavior, influenced by the pyridylmethyl group’s electronic effects.

Stability and Salt Formation

The hydrochloride salt enhances stability compared to the free hydroxylamine. Hydroxylamine derivatives are sensitive to moisture and light, but the protonated form (NH₂OH·H⁺) reduces reactivity, making it suitable for storage .

Reduction to Amine

Hydroxylamines can be reduced to primary amines using reagents like Zn/HCl:

This reaction may apply to o-(2-pyridylmethyl)hydroxylamine, though specific conditions depend on the substituent’s electronic environment .

Physical and Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈N₂O·HCl |

| Molecular Weight | 160.56 g/mol |

| SMILES | NOCC1=NC=CC=C1 |

| CAS | 37756-48-2 |

| Purity | ≥95% (commercially available) |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Derivatization Reagent

O-(2-Pyridylmethyl)hydroxylamine hydrochloride is commonly utilized as a derivatization reagent in organic synthesis. It plays a crucial role in the preparation of oximes from aldehydes and ketones, which are important intermediates in pharmaceuticals and agrochemicals. The reaction mechanism typically involves nucleophilic attack on the carbonyl carbon, leading to the formation of stable oximes.

Table 1: Reaction Overview

| Reactant Type | Product Type | Reaction Conditions |

|---|---|---|

| Aldehydes | Oximes | Acidic conditions |

| Ketones | Oximes | Acidic conditions |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Its mechanism likely involves disruption of bacterial cell wall synthesis.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.025 mg/mL | |

| Escherichia coli | 0.0195 mg/mL | |

| Bacillus mycoides | 0.0048 mg/mL | |

| Candida albicans | 0.039 mg/mL |

Antioxidant Activity

The compound also demonstrates antioxidant properties, which are vital for protecting cells from oxidative stress. This activity has implications for preventing cellular damage in diseases such as cancer and neurodegenerative disorders.

Pharmacological Applications

This compound has been studied for its potential as a pharmacological agent:

- Inhibition of Kinases : The compound acts as an inhibitor of several kinases involved in cell signaling pathways, potentially contributing to its anticancer properties.

- Binding Affinity Studies : Interaction studies have shown that it binds effectively to specific receptors and enzymes, modulating their activity.

Material Science Applications

In material science, this compound can be employed in the development of functional materials due to its ability to form stable complexes with metal ions. These complexes can be utilized in catalysis and sensor applications.

Case Studies

Several studies have highlighted the practical applications of this compound:

-

Case Study 1: Antimicrobial Efficacy

A study demonstrated that formulations containing this compound significantly reduced bacterial load in infected wounds, showcasing its potential in topical antimicrobial therapies. -

Case Study 2: Antioxidant Mechanism

In vitro experiments revealed that the compound effectively scavenges free radicals, reducing oxidative stress markers in neuronal cells, indicating its potential use in neuroprotective strategies.

Wirkmechanismus

The mechanism of action of O-[(pyridin-2-yl)methyl]hydroxylamine hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions with electrophilic species. It may also interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The specific molecular targets and pathways involved depend on the context of its use, such as in biological or chemical systems .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Contradictions

- Reactivity vs. Substituent : Electron-withdrawing groups (e.g., pentafluorobenzyl in PFBHA) enhance oxime formation rates compared to electron-donating groups (e.g., methyl) .

- Synthetic Efficiency : Microwave-assisted oximation with hydroxylamine hydrochlorides reduces reaction times from hours to minutes (e.g., 4 minutes for aldoximes vs. 24 hours for traditional methods) .

- Contradictions : While PFBHA is favored in environmental analysis, O-methyl derivatives are preferred in biological studies due to lower toxicity .

Biologische Aktivität

o-(2-Pyridylmethyl)hydroxylamine hydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure : The compound is characterized by the presence of a pyridine ring substituted with a hydroxylamine group. Its chemical formula is C6H8N2O·HCl, indicating it exists as a hydrochloride salt.

Synthesis Methods : Various synthetic routes have been developed to produce this compound, often involving the reaction of pyridine derivatives with hydroxylamine in acidic conditions.

1. Antioxidant Activity

Research has shown that o-(2-Pyridylmethyl)hydroxylamine exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases.

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies reported minimum inhibitory concentration (MIC) values indicating effective bactericidal effects, particularly against pathogens like Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 125 |

| Escherichia coli | 250 |

| Pseudomonas aeruginosa | 500 |

3. Cytotoxicity and Antitumor Activity

o-(2-Pyridylmethyl)hydroxylamine has been evaluated for its cytotoxic effects on various cancer cell lines. Studies indicate that it can induce apoptosis in tumor cells, making it a candidate for further investigation in cancer therapy.

- Cell Lines Tested :

- A549 (lung carcinoma)

- HT29 (colorectal carcinoma)

The cytotoxicity was assessed using MTT assays, revealing IC50 values that suggest significant antitumor potential.

Case Study 1: Anticancer Efficacy

In a study involving A549 and HT29 cell lines, treatment with o-(2-Pyridylmethyl)hydroxylamine resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates, suggesting that the compound may act through mitochondrial pathways to trigger cell death.

Case Study 2: Antimicrobial Assessment

A series of experiments were conducted to evaluate the antimicrobial efficacy of o-(2-Pyridylmethyl)hydroxylamine against clinical isolates of resistant bacterial strains. The compound showed promising results, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative therapeutic agent.

The biological activities of o-(2-Pyridylmethyl)hydroxylamine can be attributed to several mechanisms:

- Redox Activity : Its ability to donate electrons contributes to its antioxidant capacity.

- Metal Chelation : The compound may chelate metal ions, reducing their availability for bacterial growth and proliferation.

- Modulation of Signaling Pathways : It may influence pathways related to apoptosis and cell cycle regulation in cancer cells.

Q & A

Q. How can discrepancies in metal ion reduction efficiency be resolved when using this compound?

- Methodological Answer : Inconsistent reduction (e.g., incomplete Fe³⁺→Fe²⁺ conversion) may arise from competing side reactions or ligand interference. Troubleshoot by: (i) Increasing reaction time or temperature. (ii) Adding excess reductant (1.5–2.0 molar equivalents). (iii) Switching to alternative agents (e.g., ascorbic acid) if steric hindrance from the pyridylmethyl group limits activity. Validate with ICP-MS or colorimetric assays .

Q. What methodological considerations are critical when employing this compound in heterocyclic synthesis (e.g., isoxazolines or tetrazolinones)?

- Methodological Answer : Key factors include:

- Stoichiometry : Use 1:1 molar ratios of hydroxylamine derivatives to carbonyl precursors (e.g., chalcones) to avoid byproducts.

- Catalysis : Acidic catalysts (HCl, acetic acid) enhance cyclization.

- Purification : Isoxazoline derivatives often require silica gel chromatography (eluent: ethyl acetate/hexane) to isolate regioisomers. Confirm product identity via ¹H/¹³C NMR and HRMS .

Q. Which analytical techniques are most effective for assessing the purity and stability of this compound?

- Methodological Answer :

- Purity : Titration with standardized iodine solution quantifies active hydroxylamine content. HPLC (C18 column, mobile phase: 0.1% TFA in water/acetonitrile) detects organic impurities.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via FTIR for amine oxidation or hydrolysis. XRPD identifies crystalline stability .

Q. How does the pyridylmethyl substituent influence the compound’s reactivity compared to unsubstituted hydroxylamine hydrochloride?

- Methodological Answer : The pyridyl group introduces steric hindrance and electronic effects:

- Steric Effects : May slow nucleophilic attacks, requiring longer reaction times in substitution reactions.

- Electronic Effects : The electron-withdrawing pyridyl group enhances acidity of the hydroxylamine N–H bond, improving its reducing capacity in acidic media. Comparative kinetic studies (e.g., UV-Vis monitoring of Fe³⁺ reduction rates) are recommended to quantify these effects .

Data Contradictions and Validation

- highlights that hydroxylamine hydrochloride underperformed in reducing iron compared to ascorbic acid. For the o-(2-Pyridylmethyl) derivative, researchers must empirically validate reduction efficiency due to potential steric limitations.

- vs. 16 : While hydroxylamine salts are widely used in heterocyclic synthesis, regioselectivity varies with substituents. Computational modeling (DFT) can predict preferred reaction pathways for the pyridylmethyl variant.

Safety and Compliance

- Regulatory Note : This compound is not FDA-approved. Adhere to institutional biosafety protocols for non-clinical research. Document disposal per EPA guidelines (D003 reactive waste) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.